N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide
Description
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide is a complex organic compound featuring a pyrazole ring, a phenyl group, a piperidine ring, and a methoxyacetyl group
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14-12-15(2)24(22-14)17-9-7-16(8-10-17)21-20(26)18-6-4-5-11-23(18)19(25)13-27-3/h7-10,12,18H,4-6,11,13H2,1-3H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNPHZYQWLSIPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCCCN3C(=O)COC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole ring is then coupled with a phenyl group through a Suzuki coupling reaction, using palladium as a catalyst.
Formation of the Piperidine Ring: The piperidine ring is synthesized via a cyclization reaction involving a suitable amine and a dihaloalkane.
Final Coupling: The methoxyacetyl group is introduced through an acylation reaction, and the final product is obtained by coupling the piperidine ring with the pyrazole-phenyl intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyacetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the phenyl or piperidine rings.
Substitution: Substituted derivatives at the methoxyacetyl group.
Scientific Research Applications
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby blocking signal transduction pathways involved in cell proliferation.
Pathways Involved: It primarily affects pathways related to cell growth and apoptosis, making it a potential candidate for cancer treatment.
Comparison with Similar Compounds
Similar Compounds
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(2-methoxyacetyl)piperidine-2-carboxamide: shares similarities with other pyrazole-based compounds such as:
Uniqueness
- Structural Features : The presence of both a piperidine ring and a methoxyacetyl group distinguishes it from other pyrazole derivatives.
- Biological Activity : Its potential as a kinase inhibitor sets it apart from other similar compounds, which may not exhibit the same level of biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
